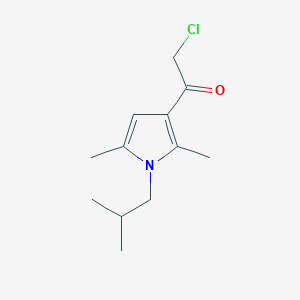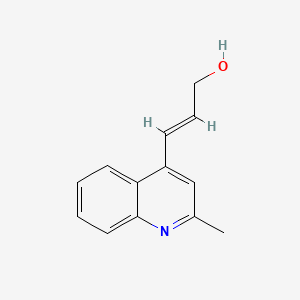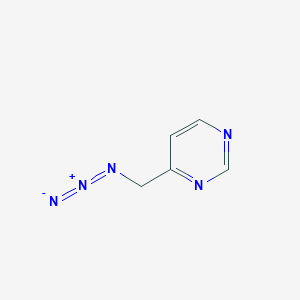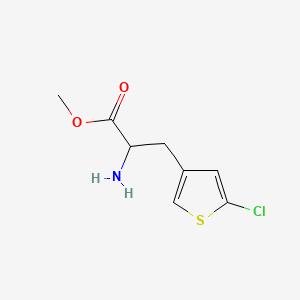![molecular formula C9H5NO3S2 B13534719 Benzo[4,5]thieno[2,3-d]isothiazol-3(2h)-one 1,1-dioxide](/img/structure/B13534719.png)
Benzo[4,5]thieno[2,3-d]isothiazol-3(2h)-one 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[4,5]thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide is a heterocyclic compound that features a fused ring system containing benzene, thiophene, and isothiazole rings
准备方法
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing benzo[4,5]thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide involves the copper-catalyzed consecutive reaction of 2-halobenzamides and carbon disulfide. This reaction proceeds through the formation of S–C and S–N bonds, yielding the target product in varying yields depending on the specific conditions and substrates used .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the aforementioned synthetic route for large-scale production. This would include scaling up the reaction, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.
化学反应分析
Types of Reactions
Benzo[4,5]thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.
科学研究应用
Benzo[4,5]thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and field-effect transistors.
Medicinal Chemistry: Its structural framework is of interest for designing novel pharmaceuticals, particularly as potential inhibitors for various biological targets.
Material Science: The compound can be used in the development of new materials with specific optical and electronic properties.
作用机制
The mechanism by which benzo[4,5]thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .
相似化合物的比较
Similar Compounds
Benzo[b]thieno[2,3-d]thiophene: This compound shares a similar fused ring system but lacks the isothiazole moiety.
Benzo[4,5]selenopheno[3,2-b]thiophene: This compound includes a selenium atom in place of sulfur, offering different electronic properties.
Uniqueness
Benzo[4,5]thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide is unique due to the presence of the isothiazole ring, which imparts distinct chemical and electronic properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
属性
分子式 |
C9H5NO3S2 |
|---|---|
分子量 |
239.3 g/mol |
IUPAC 名称 |
1,1-dioxo-[1]benzothiolo[2,3-d][1,2]thiazol-3-one |
InChI |
InChI=1S/C9H5NO3S2/c11-9-7-8(15(12,13)10-9)5-3-1-2-4-6(5)14-7/h1-4H,(H,10,11) |
InChI 键 |
JWEZBWYUKPZMQR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=O)NS3(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


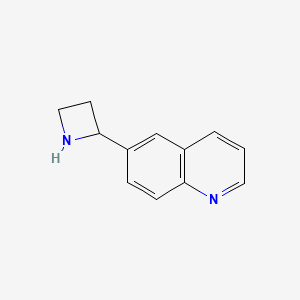


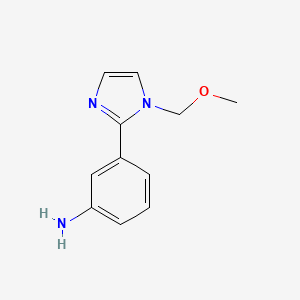

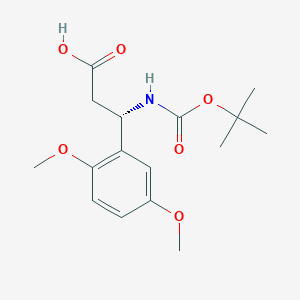
amine hydrochloride](/img/structure/B13534670.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropanenitrile](/img/structure/B13534680.png)
